1-(4-Nitrophenylsulfonyl)indole-3-sulfonylchloride
Overview
Description
1-(4-Nitrophenylsulfonyl)indole-3-sulfonylchloride is a chemical compound with the molecular formula C14H9ClN2O6S2 and a molecular weight of 400.81 g/mol . This compound is primarily used in proteomics research applications . It features an indole core substituted with a nitrophenylsulfonyl group and a sulfonyl chloride group, making it a versatile reagent in various chemical reactions.
Preparation Methods
The synthesis of 1-(4-Nitrophenylsulfonyl)indole-3-sulfonylchloride typically involves the reaction of indole-3-sulfonyl chloride with 4-nitrophenylsulfonyl chloride under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or chromatography.
Chemical Reactions Analysis
1-(4-Nitrophenylsulfonyl)indole-3-sulfonylchloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives, respectively.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Oxidation Reactions: The indole ring can undergo oxidation to form various oxidized derivatives, depending on the oxidizing agent used.
Common reagents and conditions for these reactions include bases like triethylamine, reducing agents like hydrogen gas or sodium dithionite, and oxidizing agents like potassium permanganate or chromium trioxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Nitrophenylsulfonyl)indole-3-sulfonylchloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl groups into various substrates.
Biology: The compound is used in proteomics research to study protein modifications and interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 1-(4-Nitrophenylsulfonyl)indole-3-sulfonylchloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, peptides, and other biomolecules. This reactivity makes it useful for labeling and modifying biomolecules in proteomics research. The nitrophenylsulfonyl group can also participate in various chemical reactions, contributing to the compound’s versatility.
Comparison with Similar Compounds
1-(4-Nitrophenylsulfonyl)indole-3-sulfonylchloride can be compared with other sulfonyl chloride derivatives and indole-based compounds. Similar compounds include:
Indole-3-sulfonyl chloride: Lacks the nitrophenylsulfonyl group, making it less versatile in certain reactions.
4-Nitrophenylsulfonyl chloride: Lacks the indole core, limiting its applications in proteomics research.
Sulfonyl chlorides: General class of compounds with varying reactivity and applications depending on the substituents attached to the sulfonyl group.
The uniqueness of this compound lies in its combination of an indole core with both a nitrophenylsulfonyl group and a sulfonyl chloride group, providing a wide range of reactivity and applications in scientific research.
Properties
IUPAC Name |
1-(4-nitrophenyl)sulfonylindole-3-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O6S2/c15-24(20,21)14-9-16(13-4-2-1-3-12(13)14)25(22,23)11-7-5-10(6-8-11)17(18)19/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VECRQCKKDMPWMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201196480 | |
Record name | 1-[(4-Nitrophenyl)sulfonyl]-1H-indole-3-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201196480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1020722-12-6 | |
Record name | 1-[(4-Nitrophenyl)sulfonyl]-1H-indole-3-sulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1020722-12-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(4-Nitrophenyl)sulfonyl]-1H-indole-3-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201196480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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